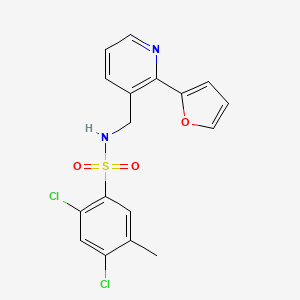
2,4-dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2,4-dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H14Cl2N2O3S and its molecular weight is 397.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2,4-Dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's structure suggests various pharmacological properties, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound by reviewing existing literature, including case studies and experimental findings.
Chemical Structure
The compound can be represented as follows:
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For example, compounds with similar structures have shown effectiveness against various bacterial strains. A study on substituted pyridines demonstrated that certain derivatives had Minimum Inhibitory Concentrations (MICs) ranging from 2.18 to 3.08 µM against standard pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 2.18 | S. aureus |
| Compound B | 3.08 | E. coli |
Anticancer Activity
The compound's potential as an anticancer agent is also noteworthy. Sulfonamide derivatives have been studied for their ability to inhibit specific cancer cell lines. In particular, a related study highlighted the efficacy of certain pyridine-based compounds in targeting the USP1/UAF1 deubiquitinase complex, which is implicated in cancer progression .
Case Study: Inhibition of Cancer Cell Proliferation
A recent investigation evaluated the effects of various sulfonamide derivatives on cancer cell lines. Results indicated that compounds with furan and pyridine moieties exhibited significant cytotoxicity, leading to a reduction in cell viability by over 50% at concentrations below 10 µM.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar sulfonamides have been shown to inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Interaction with Cellular Targets : The furan and pyridine groups may facilitate interactions with specific cellular receptors or enzymes, leading to altered signaling pathways.
- Calcium Channel Modulation : Some studies suggest that related compounds can influence calcium channel activity, impacting vascular resistance and perfusion pressure .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Preliminary data suggest favorable absorption and distribution characteristics, although detailed studies are required to establish parameters such as half-life, metabolism, and excretion.
Table 2: Pharmacokinetic Parameters of Related Compounds
Eigenschaften
IUPAC Name |
2,4-dichloro-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3S/c1-11-8-16(14(19)9-13(11)18)25(22,23)21-10-12-4-2-6-20-17(12)15-5-3-7-24-15/h2-9,21H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEANRGYOMXZIHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














